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molecular formula C12H12N2O2 B8563218 6-ethyl-3-formylindole-1-carboxamide

6-ethyl-3-formylindole-1-carboxamide

Cat. No. B8563218
M. Wt: 216.24 g/mol
InChI Key: XHZBNHYQIZMSIG-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of NaH (60% in mineral oil, 259 mg, 6.47 mmol) in THF (10 mL) cooled to 5° C. under nitrogen a solution of 6-ethyl-1H-indole-3-carbaldehyde (1.12 g, 6.47 mmol) in THF (20 mL) was slowly added and the mixture was stirred at 5° C. for 30 min. While maintaining the internal temperature between 5° C. and 10° C., chlorosulfonyl isocyanate (1.12 mL, 12.9 mmol) was added dropwise and the solution was further stirred at RT overnight. Acetic acid (15 mL) was added (slightly exothermic) and the solution was stirred at RT for 1.5 h. Ice cubes and water (25 mL) were added, and the solution was further stirred at RT for 30 min. Water was added and the mixture was extracted with EtOAc. The aqueous layer was back-extracted twice with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to EtOAc) to give the desired compound. LC/MS: 290.0 [M+H]+, 312.0 [M+Na]+; tR (HPLC conditions a): 3.02 min.
Name
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH:14]=[O:15])=[CH:10][NH:11]2)=[CH:7][CH:6]=1)[CH3:4].ClS([N:20]=[C:21]=[O:22])(=O)=O.C(O)(=O)C>C1COCC1.O>[CH2:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]([CH:14]=[O:15])=[CH:10][N:11]2[C:21]([NH2:20])=[O:22])=[CH:7][CH:6]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
259 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.12 g
Type
reactant
Smiles
C(C)C1=CC=C2C(=CNC2=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.12 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 5° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the solution was further stirred at RT overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
was stirred at RT for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the solution was further stirred at RT for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography on silica gel (c-hexane to EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=CC=C2C(=CN(C2=C1)C(=O)N)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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